molecular formula C11H13N3 B11906760 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11906760
M. Wt: 187.24 g/mol
InChI Key: HEKMJEFECZLOIX-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in methanol using 10% palladium on carbon (Pd/C) as a catalyst. The presence of hydrochloric acid (HCl) enhances the hydrogenation process, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Saturated pyrrolopyridine derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both pyrrolidine and pyrrolopyridine moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H13N3/c1-2-9-10(8-3-5-12-6-8)7-14-11(9)13-4-1/h1-2,4,7-8,12H,3,5-6H2,(H,13,14)

InChI Key

HEKMJEFECZLOIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CNC3=C2C=CC=N3

Origin of Product

United States

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